[1,4]Dioxino[2,3-b][1,4]dioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,4]Dioxino[2,3-b][1,4]dioxine is a chemical compound with the molecular formula C6H10O4. It is also known by other names such as hexahydrothis compound and 1,4,5,8-tetraoxaperhydronaphthalene . This compound is characterized by its unique structure, which includes two dioxane rings fused together. It is a colorless liquid with a mild odor and is used in various scientific and industrial applications.
Preparation Methods
The synthesis of [1,4]dioxino[2,3-b][1,4]dioxine involves several steps. One common method is the cyclization of ethanedial with ethylene glycol under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
[1,4]Dioxino[2,3-b][1,4]dioxine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield dioxane derivatives, while reduction can produce simpler alcohols.
Scientific Research Applications
[1,4]Dioxino[2,3-b][1,4]dioxine has several scientific research applications. In chemistry, it is used as a solvent and reagent in organic synthesis . In biology, it is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs. In medicine, it is being investigated for its potential therapeutic properties, including its ability to act as an antioxidant. In industry, it is used in the production of polymers and as a stabilizer for certain chemical reactions .
Mechanism of Action
The mechanism of action of [1,4]dioxino[2,3-b][1,4]dioxine involves its interaction with molecular targets such as enzymes and receptors. It can form hydrogen bonds with these targets, leading to changes in their activity. The pathways involved in its action include the modulation of oxidative stress and the inhibition of certain enzymatic reactions . These effects are mediated by the compound’s ability to donate or accept electrons, making it a versatile molecule in various biochemical processes.
Comparison with Similar Compounds
[1,4]Dioxino[2,3-b][1,4]dioxine is unique due to its fused dioxane ring structure. Similar compounds include polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans, and polychlorinated biphenyls . These compounds share some structural similarities but differ in their chemical properties and toxicity. For example, polychlorinated dibenzo-p-dioxins are highly toxic and persistent in the environment, whereas this compound is less toxic and more readily biodegradable.
Properties
CAS No. |
255-54-9 |
---|---|
Molecular Formula |
C6H4O4 |
Molecular Weight |
140.09 g/mol |
IUPAC Name |
[1,4]dioxino[2,3-b][1,4]dioxine |
InChI |
InChI=1S/C6H4O4/c1-2-8-6-5(7-1)9-3-4-10-6/h1-4H |
InChI Key |
GXBLPHXWGFLGOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C(O1)OC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.